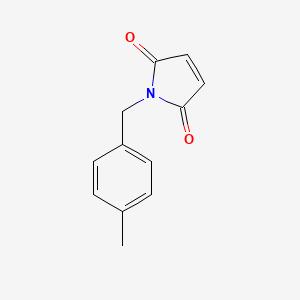

1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione

Description

Official International Union of Pure and Applied Chemistry Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-[(4-methylphenyl)methyl]pyrrole-2,5-dione. This designation follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted pyrrole derivatives, where the numbering system begins with the nitrogen atom as position 1. The nomenclature clearly indicates the presence of a 4-methylphenylmethyl substituent attached to the nitrogen atom of the pyrrole-2,5-dione ring system. The systematic name reflects the compound's structural hierarchy, beginning with the core pyrrole-2,5-dione framework and incorporating the specific substitution pattern at the nitrogen position.

The International Union of Pure and Applied Chemistry naming system prioritizes the pyrrole-2,5-dione as the parent structure due to its functional group precedence in nomenclature rules. The substituent group, consisting of a methylene bridge connecting to a para-methylated benzene ring, is designated as (4-methylphenyl)methyl according to established nomenclature protocols. This systematic approach ensures unambiguous identification of the compound's structure and facilitates consistent communication within the scientific community.

Chemical Abstracts Service Registry Number and Database Registration

The compound has been assigned the Chemical Abstracts Service registry number 42867-34-5, which serves as its unique chemical identifier in international databases and chemical literature. This registry number provides definitive identification for the specific structural isomer and distinguishes it from related compounds within the maleimide family. The Chemical Abstracts Service number assignment follows rigorous verification procedures to ensure structural accuracy and prevent duplicate registrations for identical chemical entities.

Database registration extends beyond the Chemical Abstracts Service to include PubChem identification number 302279, which provides additional cross-referencing capabilities for researchers accessing chemical information through multiple platforms. The National Cancer Institute Development Therapeutics Program has also catalogued this compound under the designation NSC186043, indicating its potential relevance in pharmaceutical research applications. These multiple database registrations facilitate comprehensive literature searches and ensure accessibility across various chemical information systems.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRXXDLNTFLPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307026 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42867-34-5 | |

| Record name | 42867-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclization via Maleic Anhydride and Amines

Reaction of 4-Methylbenzylamine with Maleic Anhydride

The most direct route to 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione involves the condensation of 4-methylbenzylamine with maleic anhydride, followed by cyclization. This two-step process is adapted from established protocols for N-substituted maleimides.

Step 1: Formation of Maleamic Acid

4-Methylbenzylamine (20 mmol) is dissolved in anhydrous diethyl ether and added dropwise to a stirred solution of maleic anhydride (20 mmol) in diethyl ether at 0°C. The reaction mixture is stirred for 1 hour, yielding N-(4-methylbenzyl)maleamic acid as a white precipitate.

Step 2: Cyclization to Maleimide

The crude maleamic acid is suspended in acetic anhydride (6.7 mL) containing sodium acetate (8 mmol) and heated at 100°C for 30 minutes. Cyclization occurs via intramolecular dehydration, forming the maleimide ring. The product is precipitated by pouring the reaction mixture into ice water, filtered, and recrystallized from ethanol/water (1:1 v/v) to yield pure 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione.

Key Parameters:

Mitsunobu Coupling for N-Alkylation of Maleimide

Mitsunobu Reaction with 4-Methylbenzyl Alcohol

For alcohols as alkylating agents, the Mitsunobu reaction offers a robust alternative. This method avoids the need for amine precursors and directly installs the 4-methylbenzyl group onto maleimide.

Procedure :

Maleimide (20 mmol), 4-methylbenzyl alcohol (20 mmol), triphenylphosphine (24 mmol), and diethyl azodicarboxylate (DEAD, 24 mmol) are combined in anhydrous tetrahydrofuran (THF). The mixture is stirred under nitrogen at 25°C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated, and the crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to afford the title compound.

Key Parameters:

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Reagents | Yield | Purity | Industrial Feasibility |

|---|---|---|---|---|---|

| Maleic Anhydride Route | 4-Methylbenzylamine | Maleic anhydride, Ac₂O, NaOAc | 60–70% | >95% | High (low-cost reagents) |

| Mitsunobu Coupling | 4-Methylbenzyl Alcohol | DEAD, PPh₃, THF | 80–85% | >98% | Moderate (costly reagents) |

Critical Insights :

Mechanistic Considerations

Cyclization Mechanism

In the maleic anhydride route, protonation of the maleamic acid’s carboxyl group by acetic anhydride initiates nucleophilic attack by the adjacent amide nitrogen, leading to ring closure and water elimination. Sodium acetate acts as a mild base, neutralizing generated acetic acid and shifting equilibrium toward product formation.

Industrial and Environmental Considerations

- Waste Management : The maleic anhydride route generates acetic acid and sodium acetate byproducts, which require neutralization before disposal.

- Green Chemistry Potential : Solvent-free cyclization or use of biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methylphenyl)methyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the 4-methylphenylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation: Pyrrole-2,5-dione derivatives with oxidized side chains.

Reduction: Reduced pyrrole derivatives with hydrogenated side chains.

Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various reactions, including oxidation, reduction, and electrophilic substitution. These reactions enable the development of new compounds with desirable properties for further research and application.

Table 1: Common Reactions Involving 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Pyrrole-2,5-dione derivatives |

| Reduction | Lithium aluminum hydride | Hydrogenated pyrrole derivatives |

| Substitution | Electrophilic reagents (e.g., halogens) | Substituted pyrrole derivatives |

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione exhibits significant biological activities. Studies have explored its potential as an antimicrobial and anticancer agent. For instance, derivatives of pyrrole-2,5-dione have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of several pyrrole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents. This suggests that these compounds could be developed into effective anticancer drugs .

Medicinal Chemistry Applications

Drug Development Potential

The compound is being explored for its potential use in drug development. Its structure allows it to act as a pharmacophore in medicinal chemistry, particularly in the design of COX-2 inhibitors. Molecular docking studies have shown that specific derivatives bind effectively to COX-2, making them candidates for anti-inflammatory drug development.

Table 2: Evaluation of COX-2 Inhibition

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| MPO-0029 | 6.0 | >168 |

| Celecoxib | - | - |

Industrial Applications

Use in Specialty Chemicals

In industrial settings, 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific functional characteristics.

Mechanism of Action

The mechanism of action of 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Aromatic Substitution Variations

1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (CAS 117018-19-6) Structure: Substituted with a 4-fluorophenyl group. Properties: The electron-withdrawing fluorine atom lowers the electron density of the maleimide ring, enhancing reactivity in nucleophilic additions.

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS 1081-17-0)

- Structure : Contains a 4-methoxyphenyl substituent.

- Properties : The electron-donating methoxy group increases the electron density of the maleimide ring, reducing electrophilicity compared to the 4-methyl derivative.

- Thermal Stability : Melting point (135–138°C) is lower than that of N-p-Tolylmaleimide (213°C), attributed to weaker intermolecular forces .

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2,5-dione (CAS 160207-20-5)

- Structure : Bromine and methyl groups at the 4- and 2-positions of the phenyl ring.

- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound valuable in synthesizing bioconjugates.

- Physical Properties : Higher density (1.635 g/cm³) and molecular weight (266.09 g/mol) due to bromine substitution .

Aliphatic and Hybrid Substitutions

1-(Hex-4-en-1-yl)-1H-pyrrole-2,5-dione (Z/E Isomers) Structure: Aliphatic hexenyl chain replaces the aromatic group. Synthesis: Prepared via Mitsunobu reaction using 4-hexen-1-ol and maleimide. Applications: Used in polymer chemistry for cross-linking due to the terminal alkene’s reactivity .

1-(Cyclohexylphenyl)-1H-pyrrole-2,5-dione

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Reduce electrophilicity, correlating with lower cytotoxicity.

- Halogen Substitutions (e.g., bromine, fluorine) : Enhance reactivity and bioactivity via electronic and steric effects.

Biological Activity

1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione belongs to the class of pyrrole derivatives, which are known for their diverse pharmacological properties. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and electrophilic substitution reactions. For instance, it can be oxidized using potassium permanganate to yield corresponding pyrrole-2,5-dione derivatives.

The biological activity of 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes. Similar compounds have been shown to target enoyl-acyl-carrier-protein reductase in Escherichia coli, leading to antimicrobial effects.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by interacting with cellular signaling pathways. In vitro studies have demonstrated its potential as a COX-2 inhibitor, with a selectivity index significantly higher than that of established drugs like celecoxib .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione against various pathogens. For example:

- Inhibition Zones : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

Anticancer Properties

In cancer research, the compound has shown promise in inhibiting tumor growth:

- Cell Lines Tested : Studies on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicated that the compound could induce significant apoptotic effects .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis Induction |

| HeLa | 10.0 | Apoptosis Induction |

Case Studies and Research Findings

Several research studies have investigated the biological activities of related pyrrole derivatives:

- COX-2 Inhibition Study : A study identified a derivative similar to 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione as a potent COX-2 inhibitor with an IC50 value of 6.0 nM and a selectivity index greater than 168 compared to COX-1 .

- Antifungal Activity : The compound also showed antifungal properties against various fungal strains, further supporting its broad-spectrum antimicrobial potential .

- Neuroprotective Effects : Similar compounds have been reported to exhibit neuroprotective and anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).

Q & A

Q. What are the established synthetic routes for 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione, and how are reaction conditions optimized?

The synthesis typically involves functionalizing the pyrrole-2,5-dione (maleimide) core with a 4-methylbenzyl group. A common approach is the nucleophilic substitution of maleic anhydride derivatives with 4-methylbenzylamine under controlled conditions. For example, refluxing in xylene with oxidizing agents like chloranil can facilitate cyclization and stabilize the product . Optimization focuses on solvent choice (polar aprotic solvents improve yield), temperature (80–120°C to balance reactivity and side reactions), and stoichiometric ratios of reactants (1:1.2 molar ratio of maleimide precursor to benzylamine derivative). Post-synthesis purification often employs recrystallization from methanol or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR identify substituent integration and electronic environments. For instance, the 4-methylbenzyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and a singlet for the methyl group (δ 2.3 ppm) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles. In related compounds, the dihedral angle between the pyrrole-dione ring and substituted benzene ranges from 78° to 85°, indicating steric effects .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm) and C-N bonds (~1250 cm) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization of this compound?

The electron-deficient maleimide core undergoes Michael additions or Diels-Alder reactions, but regioselectivity is governed by substituent positioning. Computational studies (DFT) reveal that the 4-methylbenzyl group increases electron density at the C3 position, favoring electrophilic attacks there. Steric hindrance from the bulky benzyl group directs reactions to the less hindered C4 position . Experimental validation via H NMR kinetics under varying temperatures (25–60°C) and solvents (THF vs. DMF) can quantify these effects .

Q. What are the challenges in analyzing thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show decomposition onset at ~220°C, with exothermic peaks indicating maleimide ring breakdown. Mass spectrometry identifies primary fragments (e.g., m/z 174 from CO loss). Challenges include distinguishing thermal degradation products from solvent residues, which requires coupling TGA with GC-MS .

Q. How can computational modeling predict reactivity in polymer or bioconjugation applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict sites for radical polymerization or bioconjugation. For example, a low LUMO energy (-1.8 eV) suggests reactivity with thiols in cysteine residues. Molecular dynamics simulations further assess steric accessibility in protein-binding studies .

Methodological Considerations

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

Discrepancies in yields (e.g., 40% vs. 70%) often stem from:

- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter pathways. ICP-MS ensures catalyst quality .

- Oxygen Sensitivity : Maleimides are prone to oxidation; inert atmosphere (N) improves reproducibility .

- Solvent Drying : Anhydrous conditions (molecular sieves) prevent hydrolysis of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.